1-Ethyl-7-vinyl-1H-indole
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Overview
Description
1-Ethyl-7-vinyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and other biologically active molecules. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-7-vinyl-1H-indole can be synthesized through various methods. One common approach involves the reaction of 1-ethylindole with vinyl magnesium bromide under controlled conditions. The reaction typically requires a catalyst such as palladium(II) acetate and a base like triethylamine. The reaction is carried out in a solvent such as toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-7-vinyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole products.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-ethyl-7-vinyl-1H-indoline.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-Ethyl-7-vinyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases. Indole derivatives are known for their role in modulating biological pathways and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-7-vinyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation. Additionally, its ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, affecting their function .
Comparison with Similar Compounds
1-Methyl-7-vinyl-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-vinyl-1H-indole: Vinyl group positioned at the 5th position instead of the 7th.
1-Ethyl-7-allyl-1H-indole: Allyl group instead of a vinyl group.
Uniqueness: 1-Ethyl-7-vinyl-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethyl and vinyl groups at specific positions on the indole ring provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-ethenyl-1-ethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-10-6-5-7-11-8-9-13(4-2)12(10)11/h3,5-9H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPFNKOMIOKFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=CC=C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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